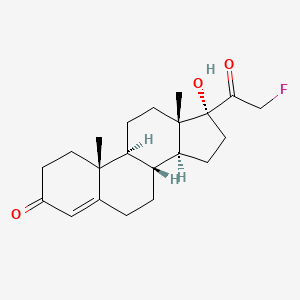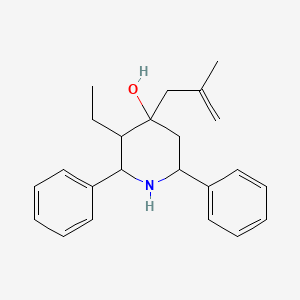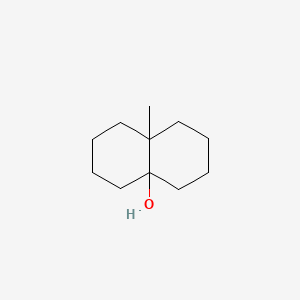![molecular formula C10H5BrN2O4S B14143732 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid CAS No. 329710-25-0](/img/structure/B14143732.png)
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid is a heterocyclic compound that contains a bromine atom, a naphthalene ring, an oxadiazole ring, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with bromine and subsequent cyclization with oxadiazole-forming reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and sulfonation, followed by purification techniques like crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Nitronaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid
- 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole
Uniqueness
7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid is unique due to the presence of the bromine atom and the sulfonic acid group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
329710-25-0 |
|---|---|
Fórmula molecular |
C10H5BrN2O4S |
Peso molecular |
329.13 g/mol |
Nombre IUPAC |
7-bromobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5BrN2O4S/c11-5-1-2-6-7(3-5)9(18(14,15)16)4-8-10(6)12-13-17-8/h1-4H,(H,14,15,16) |
Clave InChI |
GREAGEUYGWYWBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC(=C2C=C1Br)S(=O)(=O)O)ON=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)





![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)


![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
